An In-depth Technical Guide to the Properties of (R)- and (S)-Glycidyl Butyrate
An In-depth Technical Guide to the Properties of (R)- and (S)-Glycidyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of the enantiomeric pair, (R)-Glycidyl butyrate (B1204436) and (S)-Glycidyl butyrate. These chiral building blocks are of significant interest in the pharmaceutical and specialty chemical industries due to their versatile reactivity and role as key intermediates in the synthesis of complex molecules.
Core Properties
(R)- and (S)-Glycidyl butyrate are the two enantiomers of glycidyl (B131873) butyrate, an ester of butyric acid and glycidol (B123203). Their distinct stereochemistry is the foundation of their utility in asymmetric synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (R)- and (S)-Glycidyl butyrate.
| Property | (R)-Glycidyl butyrate | (S)-Glycidyl butyrate |
| Molecular Formula | C₇H₁₂O₃[1][2] | C₇H₁₂O₃[3] |
| Molecular Weight | 144.17 g/mol [1][2] | 144.17 g/mol [3] |
| CAS Number | 60456-26-0[1][2] | 65031-96-1[3] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to very pale yellow liquid |
| Density | 1.032 g/mL at 20 °C[2] | ~1.03 g/mL |
| Boiling Point | 197 °C[2] | Not specified |
| Refractive Index | n20/D 1.428[2] | Not specified |
| Optical Rotation | [α]25/D −31° (neat)[2] | Not specified |
Spectroscopic Data
Spectroscopic data for glycidyl butyrate is available, with specific data for each enantiomer being largely identical except for chiroptical measurements. Key spectroscopic characteristics are summarized below.
| Spectroscopy | Data |
| ¹H NMR | 1H NMR (CDCl₃): δ 0.96 (3H, t), 1.70 (2H, m), 2.23 (2H, t), 2.63 (2H, d), 3.10 (1H, m), 4.31 (2H, d).[4] |
| ¹³C NMR | Data available in spectral databases.[5] |
| IR Spectroscopy | Data available in spectral databases.[5] |
| Mass Spectrometry | Data available in spectral databases.[5] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure (R)- and (S)-Glycidyl butyrate is crucial for their application in pharmaceutical manufacturing. Both chemical and enzymatic methods are employed.
Chemical Synthesis
A common method for the synthesis of (R)-Glycidyl butyrate involves the reaction of (S)-epichlorohydrin with butyric acid.[4]
Experimental Protocol: Synthesis of (R)-Glycidyl butyrate [4]
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Step 1: Synthesis of (S)-3-chloro-2-hydroxypropyl butyrate.
-
Under the action of a chromium salt catalyst, (S)-epichlorohydrin and butyric acid (molar ratio 1:1 to 1:4) are reacted at 60-80 °C for 24-48 hours.
-
The reaction mixture is cooled to 10-20 °C, and methylene (B1212753) dichloride is added.
-
The solution is neutralized to pH 7.0-8.0 with a 10% sodium carbonate solution and washed with water.
-
The organic layer is dried with anhydrous sodium sulfate, and the solvent is evaporated to yield (S)-3-chloro-2-hydroxypropyl butyrate.
-
-
Step 2: Synthesis of (R)-Glycidyl butyrate.
-
The obtained (S)-3-chloro-2-hydroxypropyl butyrate is dissolved in acetone (B3395972), and a carbonate (such as potassium carbonate) is added.
-
The mixture is refluxed for 10-12 hours.
-
After cooling, insolubles are filtered off, and the acetone is evaporated.
-
Methylene dichloride is added to the concentrate, washed with water, and the organic layer is dried.
-
The solvent is evaporated, and the product is purified by rectification under vacuum (55-65 °C, 60-70 Pa) to yield (R)-Glycidyl butyrate.
-
A similar process can be employed to synthesize (S)-Glycidyl butyrate starting from (R)-epichlorohydrin.[3]
Enzymatic Resolution
Enzymatic resolution of racemic glycidyl butyrate is a widely used method to obtain the pure enantiomers. This method leverages the stereoselectivity of enzymes, most commonly lipases.
Experimental Protocol: Enzymatic Hydrolysis of Racemic Glycidyl Butyrate [6]
-
Reaction Setup:
-
Racemic glycidyl butyrate (5.0 mL, 36 mmol) is added to a 10 mM potassium phosphate (B84403) buffer (5.0 mL).
-
For porcine pancreatic lipase (B570770) (PPL), a surfactant such as CTAB (30 mg/mL) is added.
-
The pH of the mixture is adjusted to the optimal value for the chosen lipase (e.g., pH 7.4 for PPL).
-
The lipase (100 mg) is added to the mixture.
-
-
Reaction Conditions:
-
The reaction is carried out at a controlled temperature (e.g., 30 °C for PPL) with stirring.
-
-
Work-up and Separation:
-
The reaction is monitored for conversion. The S-enantiomer is preferentially hydrolyzed by PPL, leaving the unreacted (R)-glycidyl butyrate in high enantiomeric excess.
-
The (R)-glycidyl butyrate can be recovered from the reaction mixture.
-
The hydrolyzed product, (S)-glycidol, can be used in a subsequent transesterification reaction to produce (S)-glycidyl butyrate.
-
Applications in Drug Development
The primary application of (R)- and (S)-Glycidyl butyrate is as chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs).
Role in Linezolid Synthesis
(R)-Glycidyl butyrate is a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[4][7] Linezolid is crucial for treating infections caused by multi-drug resistant Gram-positive bacteria.
The synthesis of Linezolid from (R)-Glycidyl butyrate involves the formation of the core oxazolidinone ring.
Caption: Synthesis of Linezolid from (R)-Glycidyl butyrate.
Other Pharmaceutical Applications
(S)-Glycidyl butyrate also serves as a versatile chiral intermediate in the synthesis of various APIs and advanced drug candidates where a specific stereochemistry is required for efficacy and safety.[8]
Analytical Methods
The enantiomeric purity of (R)- and (S)-Glycidyl butyrate is critical for their use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis of Glycidyl Butyrate Enantiomers [9][10][11]
-
Chromatographic System:
-
HPLC system with a quaternary gradient pump and UV detector.
-
-
Column:
-
Mobile Phase:
-
Flow Rate:
-
Detection:
-
UV detection at 220 nm.[10]
-
-
Sample Preparation:
-
Accurately weigh about 100.0 mg of the glycidyl butyrate sample into a 10 mL volumetric flask.
-
Dissolve in the mobile phase by sonication and make up to volume.
-
-
Injection Volume:
-
20 µL.[10]
-
Caption: General workflow for chiral HPLC analysis.
Biological Activity and Toxicology
The direct biological activity of (R)- and (S)-Glycidyl butyrate is not their primary area of interest. However, their metabolic fate is of toxicological significance. Glycidyl esters are known to be hydrolyzed in the gastrointestinal tract to release glycidol.[12][13] Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[14] Therefore, exposure to glycidyl butyrate should be handled with appropriate safety precautions.
References
- 1. (R)-Glycidyl butyrate | 60456-26-0 [chemicalbook.com]
- 2. (R)-(-)-Glycidyl butyrate 96 60456-26-0 [sigmaaldrich.com]
- 3. (S)-(+)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 4. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 5. Glycidyl butyrate | C7H12O3 | CID 137606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. benchchem.com [benchchem.com]
- 12. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats | Semantic Scholar [semanticscholar.org]
- 13. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
